![molecular formula C20H13ClFN3O2S B2537092 2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1105241-71-1](/img/structure/B2537092.png)
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide
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Overview
Description
This compound is a heterocyclic compound with a complex structure. It contains a thieno[3,2-d]pyrimidin-3(4H)-yl core, which is substituted with a 4-chlorophenyl group at the 7-position and a 4-fluorophenylacetamide group at the 2-position .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, general methods for synthesizing similar heterocyclic compounds involve reactions with carboxylic anhydrides or acid chlorides . For instance, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidin-3(4H)-yl core, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions . This core is substituted with a 4-chlorophenyl group at the 7-position and a 4-fluorophenylacetamide group at the 2-position .
Scientific Research Applications
Antimicrobial Activity
The antimicrobial efficacy of thienopyrimidine derivatives has been demonstrated in studies, where compounds showed significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial effects compared to standard drugs like Gentamicin and Fluconazole (Kerru et al., 2019).
Molecular Structure and Spectroscopic Studies
Research focusing on molecular structure, spectroscopic analysis, and quantum mechanical studies has provided insights into the electronic properties and ligand-protein interactions of benzothiazolinone acetamide analogs. These studies are fundamental for understanding the chemical behavior and potential applications of such compounds in drug design and molecular engineering (Mary et al., 2020).
Synthesis and Chemical Properties
The synthesis processes of similar thieno[3,2-d]pyrimidin derivatives have been explored, revealing the conditions and methodologies for creating such complex molecules. These synthetic approaches are crucial for the development of novel compounds with potential applications in pharmaceuticals and materials science (Mistry et al., 2009).
Pharmacological Potential
Studies on the design, synthesis, and pharmacological evaluation of thiazolopyrimidine derivatives have indicated their significant antinociceptive and anti-inflammatory properties, showcasing the therapeutic potential of such compounds (Selvam et al., 2012).
Future Directions
Future research could focus on the synthesis of this compound and similar derivatives, their physical and chemical properties, and their potential biological activities. Given the wide range of activities associated with pyrimidine derivatives , this compound could have potential applications in various fields, including medicinal chemistry.
properties
IUPAC Name |
2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O2S/c21-13-3-1-12(2-4-13)16-10-28-19-18(16)23-11-25(20(19)27)9-17(26)24-15-7-5-14(22)6-8-15/h1-8,10-11H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBIOPDWIGTUEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide |
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